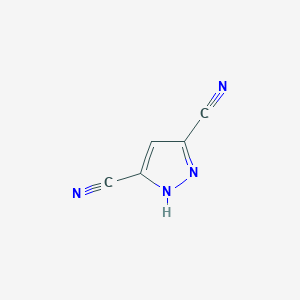

1H-Pyrazole-3,5-dicarbonitrile

Vue d'ensemble

Description

“1H-Pyrazole-3,5-dicarbonitrile” is a chemical compound with the molecular formula C5H2N4 . It has a molecular weight of 118.1 . It is a solid substance and is stored in dry conditions at 2-8°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of pyrazole compounds. For instance, one study discusses the synthesis of coordination polymers of 1H-pyrazole-3,5-dicarboxylic acid with selected lanthanide ions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) . This code provides a standard way to encode the molecular structure using text.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature is 2-8°C in dry conditions .

Applications De Recherche Scientifique

Corrosion Inhibition and Antimicrobial Applications

1H-Pyrazole-3,5-dicarbonitrile and its derivatives have been studied for their effectiveness in inhibiting corrosion, particularly for copper alloy in basic mediums. These compounds have demonstrated high efficiency in preventing dissolution in NH4OH solution at a pH of 9. Additionally, they exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, surpassing conventional bactericide agents. This correlation between chemical structure and antimicrobial and corrosion inhibition properties has been a focus of research (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Synthesis and Crop Protection Applications

The synthesis of this compound derivatives has been explored, particularly for potential applications in crop protection. These derivatives are synthesized using various solvents and exhibit excellent regio-selectivity. The high yield and selectivity in the synthesis process make these derivatives valuable as intermediates in both academic and industrial contexts, particularly in the realm of crop protection (Plem, Müller, & Murguía, 2015).

Antitumor Activity

Research has shown that certain derivatives of this compound exhibit potential antitumor activities. These compounds have been evaluated against human laryngeal epidermoid carcinoma cells, with some showing significant effects. This suggests a promising avenue for the development of new antitumor agents (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

Electronic and Spectral Property Enhancement

Recent studies have investigated the electronic properties of this compound derivatives, particularly in interaction with fullerene molecules. These investigations include DFT simulations and analysis of electronic spectra, revealing insights into the molecule's structure, biological activities, and potential as an antiarthritic agent. Notably, an enhancement of Raman activity was observed when the compound was adsorbed with fullerene, indicating potential applications in material science (Biointerface Research in Applied Chemistry, 2022).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Propriétés

IUPAC Name |

1H-pyrazole-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSASQXIHJDQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)

![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)